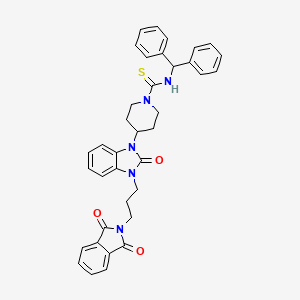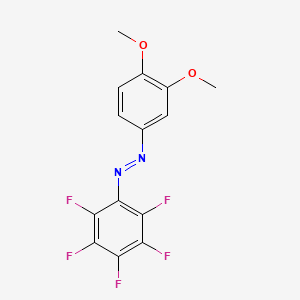
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)-, also known by its CAS number 198975-41-6, is a compound with the molecular formula C14H9F5N2O2 This compound is characterized by the presence of both dimethoxyphenyl and pentafluorophenyl groups attached to a diazene moiety
Méthodes De Préparation
The synthesis of Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- typically involves the reaction of 3,4-dimethoxyaniline with pentafluorobenzene diazonium salt under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium acetate to facilitate the coupling reaction. The product is then purified using column chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups on the phenyl ring can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mécanisme D'action
The mechanism by which Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research, with the aim of elucidating the precise mechanisms and identifying potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- can be compared with other similar compounds, such as:
Azobenzene: A well-known diazene compound with two phenyl groups attached to the diazene moiety. Unlike Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)-, azobenzene does not have methoxy or fluorine substituents, which can significantly alter its chemical properties and reactivity.
Nitrosobenzene: Another related compound where the diazene moiety is replaced by a nitroso group. This compound exhibits different reactivity and applications compared to Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)-.
Benzene diazonium salts: These compounds are precursors to various diazene derivatives and are commonly used in organic synthesis.
Propriétés
Numéro CAS |
198975-41-6 |
|---|---|
Formule moléculaire |
C14H9F5N2O2 |
Poids moléculaire |
332.22 g/mol |
Nom IUPAC |
(3,4-dimethoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)diazene |
InChI |
InChI=1S/C14H9F5N2O2/c1-22-7-4-3-6(5-8(7)23-2)20-21-14-12(18)10(16)9(15)11(17)13(14)19/h3-5H,1-2H3 |
Clé InChI |
BHWGSUSWSXPHEX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)F)F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
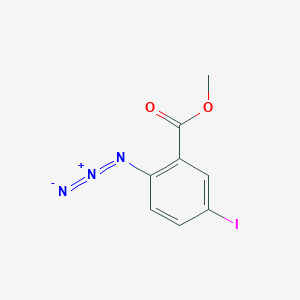
![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
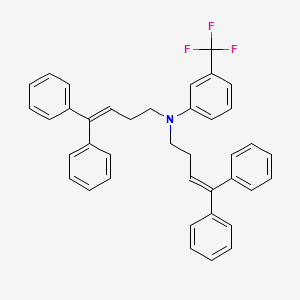
![Phenol, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B12572061.png)
![N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine](/img/structure/B12572062.png)
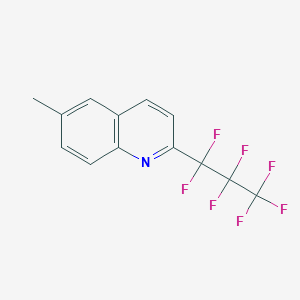

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)
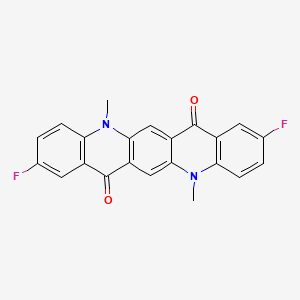
![N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12572088.png)
